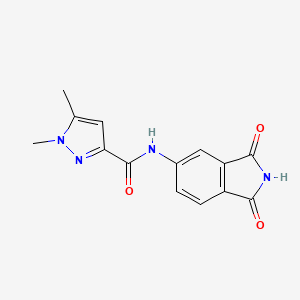

N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(1,3-Dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 5, linked via a carboxamide bridge to a 1,3-dioxoisoindolin-5-yl moiety.

The synthesis of such compounds typically involves coupling pyrazole carboxylic acids with amine-containing partners using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activators such as HOBT (1-hydroxybenzotriazole), as described in analogous pyrazole carboxamide syntheses . The 1,3-dioxoisoindolinyl group introduces steric and electronic effects that may modulate solubility, metabolic stability, and target binding compared to simpler aryl substituents.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-7-5-11(17-18(7)2)14(21)15-8-3-4-9-10(6-8)13(20)16-12(9)19/h3-6H,1-2H3,(H,15,21)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCPIOQGCFILAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials. Additionally, the pyrazole ring can be introduced through cyclization reactions involving appropriate hydrazine derivatives and diketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Various amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression, leading to therapeutic effects . The compound’s ability to form stable complexes with biological macromolecules is crucial for its bioactivity .

Comparison with Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide (Compound A)

- Structure : Differs in the substituent at the amide nitrogen; here, a dihydro-pyrazolylphenyl group replaces the 1,3-dioxoisoindolinyl moiety.

N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (Compound B)

- Structure : Features a simpler ethylamine substituent instead of the isoindolinyl group.

N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (Compound C)

- Structure : Incorporates a benzylhydroxylamine substituent and additional aryl groups on the pyrazole core.

- Properties : The hydroxylamine group may confer metal-chelating or radical-scavenging activity, whereas the 1,3-dioxoisoindolinyl group in the target compound is less reactive but more thermally stable .

Table 1: Key Parameters of Target Compound and Analogues

Reactivity and Stability

- The target compound’s 1,3-dioxoisoindolinyl group reduces nucleophilic susceptibility compared to Compound B’s aminoethyl group, enhancing stability under acidic conditions.

- Compound C’s hydroxylamine group may undergo oxidation or hydrolysis, whereas the target compound’s dioxoisoindolinyl moiety is more chemically inert .

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a pyrazole ring fused with an isoindoline moiety. The presence of the dioxo group enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits antiproliferative activity , particularly against cancer cell lines. It has been shown to inhibit the activity of the enzyme PARP-1 , which plays a crucial role in DNA repair mechanisms. By inhibiting PARP-1, the compound may induce cell cycle arrest and apoptosis in cancer cells.

Key Findings from Research Studies

-

Antiproliferative Activity :

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-436 (breast cancer) and others.

- The compound's IC50 value was reported to be approximately 2.57 µM , indicating potent activity compared to standard treatments like Olaparib (IC50 = 8.90 µM) .

- Cell Cycle Arrest :

- Induction of Apoptosis :

Table 1: Antiproliferative Activity of this compound

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| This compound | MDA-MB-436 | 2.57 | Olaparib | 8.90 |

| Other Compounds | Various Cell Lines | Varies | - | - |

Case Study 1: PARP Inhibition and Cancer Therapy

A study evaluated the effects of this compound as a PARP inhibitor in BRCA-mutated cancer cell lines. The results indicated that the compound not only inhibited PARP activity but also enhanced sensitivity to DNA damaging agents used in chemotherapy.

Case Study 2: Safety Profile Assessment

In safety assessments using normal WI-38 human lung fibroblast cells, the compound displayed a promising safety profile with minimal cytotoxicity compared to cancerous cell lines . This suggests potential for therapeutic applications with reduced side effects.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(1,3-dioxoisoindolin-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution under mild conditions. A typical procedure involves:

- Solvent: N,N-Dimethylformamide (DMF) for high solubility of intermediates .

- Base: Potassium carbonate (K₂CO₃) to deprotonate the thiol group and facilitate alkylation .

- Temperature: Room temperature (20–25°C) with continuous stirring for 12–24 hours .

- Workup: Extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: What spectroscopic methods confirm the structure of the synthesized compound?

Methodological Answer:

Key characterization techniques include:

- ¹H/¹³C NMR: Identify proton environments (e.g., δ 11.2 ppm for methyl groups in pyrazole rings) and carbon backbone .

- IR Spectroscopy: Confirm carbonyl stretches (e.g., ~1650–1700 cm⁻¹ for amide C=O) .

- HRMS (ESI): Validate molecular weight (e.g., observed m/z 318.12480 matches calculated [M–H]⁻) .

- X-ray crystallography (if applicable): Resolve stereochemical ambiguities .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity ≥95% is acceptable for most studies .

- Melting Point: Compare experimental values with literature data to detect impurities.

Advanced: How can molecular docking predict the biological activity of this compound?

Methodological Answer:

- Software: AutoDock Vina or Schrödinger Suite for ligand-protein docking .

- Target Selection: Focus on enzymes like dihydrofolate reductase (DHFR; PDB ID: 1KMS) based on structural analogs .

- Parameters: Grid box centered on the active site, exhaustiveness = 20, and energy minimization.

- Validation: Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with reference inhibitors (e.g., doxorubicin) .

- In Vitro Correlation: Validate predictions with enzyme inhibition assays (IC₅₀ determination).

Advanced: How to resolve discrepancies in reported bioactivity data?

Methodological Answer:

- Reproducibility: Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Purity Reassessment: Use HPLC or LC-MS to rule out degradation products .

- Computational Cross-Validation: Perform MD simulations to assess binding stability over time.

- Meta-Analysis: Compare datasets across studies, adjusting for variables like solvent effects (e.g., DMSO tolerance in cell assays).

Advanced: What strategies enhance target binding affinity in derivatives?

Methodological Answer:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyrazole C-4 position to improve hydrophobic interactions .

- Scaffold Hybridization: Attach isoindolinone or thiazole moieties to exploit π-π stacking in enzyme pockets .

- Synthetic Routes: Multi-step protocols (e.g., cyclocondensation, Suzuki coupling) to access diverse analogs .

- In Silico Screening: Use QSAR models to prioritize derivatives with predicted lower IC₅₀ values.

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Light/Temperature Sensitivity: Store aliquots at −20°C (long-term) or 4°C (short-term) with desiccants.

- Plasma Stability: Incubate with human plasma (37°C, 1–6 hours) and quantify parent compound using LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.